[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate
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Overview
Description
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is an organic compound characterized by its unique geometric isomerism. This compound features both Z and E isomers, which refer to the spatial arrangement of substituents around the double bonds. The Z isomer has higher priority groups on the same side of the double bond, while the E isomer has them on opposite sides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis . These methods involve the formation of carbon-carbon double bonds with specific stereochemistry. For instance, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the HWE reaction employs phosphonate-stabilized carbanions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired stereochemistry. Catalysts and solvents play crucial roles in optimizing reaction conditions and achieving the desired isomeric form .
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate involves its interaction with molecular targets and pathways. The compound’s geometric isomerism plays a crucial role in determining its binding affinity and specificity towards various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate include other alkenes with E/Z isomerism, such as:
- (Z)-1-chloro-2-ethyl-1,3-butadiene
- (E)-2-butene
- (Z)-2-butene
Uniqueness
The uniqueness of this compound lies in its specific geometric configuration and the resulting chemical and physical properties. This compound’s distinct isomerism influences its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
41848-00-4 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate |
InChI |
InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+ |
InChI Key |
ORYOKKAEFMIUOF-HEEUSZRZSA-N |
Isomeric SMILES |
CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC |
Canonical SMILES |
CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC |
Origin of Product |
United States |
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